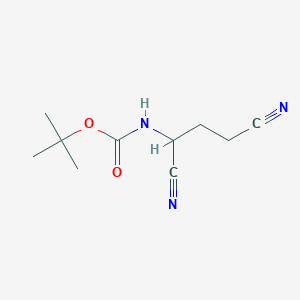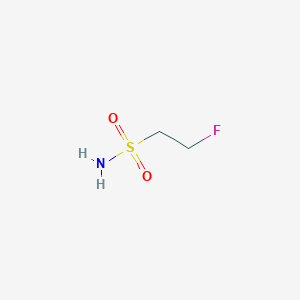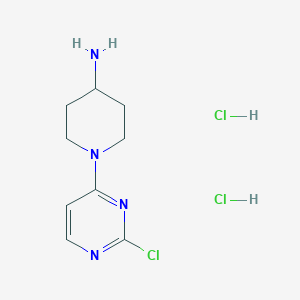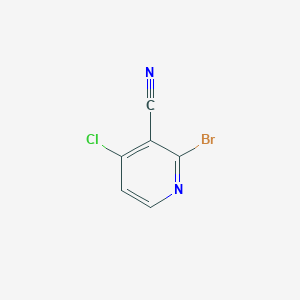
tert-butyl N-(1,3-dicyanopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1,3-dicyanopropyl)carbamate, also known as TBC, is a chemical compound used for a variety of laboratory experiments. It is a member of the tert-butyl carbamate family, which is a group of compounds used as catalysts in organic synthesis. TBC has a wide range of applications in scientific research, including in drug discovery and development, molecular biology, and chemical engineering.
Applications De Recherche Scientifique
Tert-butyl N-(1,3-dicyanopropyl)carbamate has a wide range of applications in scientific research. It is used in drug discovery and development as a catalyst for the synthesis of various organic compounds. Additionally, it is used in molecular biology for DNA and peptide synthesis, as well as for the synthesis of various polymers. It is also used in chemical engineering for the synthesis of polymers, as well as for the synthesis of various organic compounds.
Mécanisme D'action
Tert-butyl N-(1,3-dicyanopropyl)carbamate acts as a catalyst in organic synthesis, allowing for the efficient and rapid synthesis of various organic compounds. It is believed to act by increasing the reaction rate of the desired reaction, thus allowing for the synthesis of the desired compound in a shorter amount of time.
Biochemical and Physiological Effects
This compound has been shown to have no adverse effects on biochemical or physiological processes. It has been used in numerous studies without any reported adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl N-(1,3-dicyanopropyl)carbamate in laboratory experiments is its low cost and ease of use. It is also relatively safe to use, as it has no known adverse effects on biochemical or physiological processes. However, there are some limitations to its use, such as the fact that it is not as efficient as other catalysts in some reactions. Additionally, it is not as widely used as other catalysts, so it may not be available in all laboratories.
Orientations Futures
There are several potential future directions for tert-butyl N-(1,3-dicyanopropyl)carbamate. One potential application is in the synthesis of polymers, as it has been shown to be effective in the synthesis of various polymers. Additionally, it could be used in the synthesis of various organic compounds for drug discovery and development. Finally, it could be used in the synthesis of various peptides and DNA sequences for molecular biology experiments.
Méthodes De Synthèse
Tert-butyl N-(1,3-dicyanopropyl)carbamate is synthesized by reacting tert-butyl alcohol with 1,3-dicyanopropyl bromide in the presence of an acid catalyst. This reaction yields a tert-butyl carbamate ester, which is then further reacted with a base to form the final product. The reaction is relatively simple and can be easily carried out in a laboratory setting.
Propriétés
IUPAC Name |
tert-butyl N-(1,3-dicyanopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8(7-12)5-4-6-11/h8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCDKWZERYNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)
![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)






![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)
